Phenylhydrazine hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylhydrazine hemioxalate is a chemical compound derived from phenylhydrazine, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and chemical research. Phenylhydrazine itself was first characterized by Hermann Emil Fischer in 1875 and has since been used in numerous scientific studies and industrial applications .
Vorbereitungsmethoden
Phenylhydrazine hemioxalate can be synthesized through several methods. One common synthetic route involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . The reaction conditions typically involve maintaining low temperatures and using a mechanical stirrer to ensure proper mixing and reaction completion .
Analyse Chemischer Reaktionen
Phenylhydrazine hemioxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form phenyl radicals, which are involved in hemolytic processes . Common reagents used in these reactions include copper(II) ions, which can initiate the oxidation process, and oxyhemoglobin, which can also act as an oxidizing agent . The major products formed from these reactions include methemoglobin, hemichromes, and other hemoglobin breakdown products .
Wissenschaftliche Forschungsanwendungen
Phenylhydrazine hemioxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various compounds, including indoles and hydrazones . In biology and medicine, it is used to induce hemolytic anemia in animal models for studying erythropoiesis and the effects of anemia . Additionally, it has been used in the development of antifungal agents and other pharmaceuticals . In industry, phenylhydrazine derivatives are used as intermediates in the production of dyes and other chemicals .
Wirkmechanismus
The mechanism of action of phenylhydrazine hemioxalate involves its ability to induce oxidative stress within erythrocytes, leading to the formation of methemoglobin and hemichromes . This oxidative stress results in the precipitation of hemoglobin in the form of Heinz bodies, which ultimately leads to hemolysis . The compound interferes with the binding of erythropoietin to its receptors, affecting the JAK-STAT signaling pathway and leading to altered erythropoiesis .
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine hemioxalate can be compared to other similar compounds such as N-acetylphenylhydrazine and phenylhydrazine hydrochloride . While these compounds share similar chemical structures and properties, this compound is unique in its specific applications and reaction conditions. For example, N-acetylphenylhydrazine is also used to induce hemolytic anemia but has different pharmacokinetic properties and toxicity profiles .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical properties and reaction mechanisms make it a valuable tool for studying oxidative stress, hemolysis, and erythropoiesis. By understanding its preparation methods, chemical reactions, and mechanisms of action, researchers can continue to explore its potential in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H18N4O4 |
---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
oxalic acid;phenylhydrazine |
InChI |
InChI=1S/2C6H8N2.C2H2O4/c2*7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5,8H,7H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VZKYNNMENSLGRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.